Methyl 3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate
Description
Methyl 3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate is a sulfonamide-substituted thiophene derivative characterized by a thiophene ring with a carboxylate ester at position 2 and a sulfonamide group at position 2. The sulfonamide moiety is further substituted with a methyl group and a 3,4-dimethylphenyl group (Figure 1).
Properties
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)-methylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-10-5-6-12(9-11(10)2)16(3)22(18,19)13-7-8-21-14(13)15(17)20-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHVZIHLNNRQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123898 | |
| Record name | 2-Thiophenecarboxylic acid, 3-[[(3,4-dimethylphenyl)methylamino]sulfonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707737-25-4 | |
| Record name | 2-Thiophenecarboxylic acid, 3-[[(3,4-dimethylphenyl)methylamino]sulfonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707737-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 3-[[(3,4-dimethylphenyl)methylamino]sulfonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate can be achieved through the reaction of thiophene-2-carboxylic acid with 3,4-dimethylphenylmethylamine and a sulfonyl chloride derivative. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with thiophene rings exhibit anticancer properties. Methyl 3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of thiophene were shown to selectively target cancer cells while sparing normal cells. The sulfonamide group in this compound enhances its bioactivity by improving solubility and cellular uptake .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. The presence of the sulfonamide group is critical for its efficacy.
Case Study:
A research article in Antibiotics highlighted the effectiveness of sulfonamide-containing compounds against resistant bacterial strains, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
Agricultural Applications
1. Herbicidal Activity
this compound has been investigated for its herbicidal properties. Its mechanism involves inhibiting specific biochemical pathways in plants.
Data Table: Herbicidal Efficacy
| Compound Name | Target Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 100 | 85 |
| This compound | Echinochloa crus-galli | 150 | 90 |
Case Study:
A patent application detailed the use of this compound as a selective herbicide for controlling broadleaf weeds without harming cereal crops. Field trials indicated a significant reduction in weed biomass compared to untreated controls .
Mechanism of Action
The mechanism of action of Methyl 3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring may also interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Key Structural Features :
- Thiophene core : Provides aromatic stability and electron-rich characteristics.
- Carboxylate ester (position 2) : Enhances solubility in organic solvents and modulates reactivity.
- Sulfonamide (position 3) : Introduces hydrogen-bonding capability and influences biological interactions.
Structural and Functional Group Analysis
The compound is compared to structurally related sulfonamide and sulfonylurea derivatives (Table 1).
Table 1: Structural Comparison of Key Compounds
*Calculated based on molecular formula.
Key Observations:
Substituent Diversity :
- The target compound’s 3,4-dimethylphenyl group distinguishes it from derivatives with smaller (e.g., methoxycarbonylmethyl) or more polar substituents, enhancing lipophilicity .
- Sulfonylurea herbicides (e.g., metsulfuron methyl ester) feature a triazine ring instead of a thiophene, enabling herbicidal activity via acetolactate synthase inhibition .
Physicochemical Properties
- Dielectric Constant : Methyl thiophene-2-carboxylate (dielectric constant = 8.81) serves as a reference; the 3,4-dimethylphenyl group in the target compound likely reduces polarity, decreasing solubility in polar solvents .
- Lipophilicity : The 3,4-dimethylphenyl group enhances logP compared to derivatives with methoxycarbonylmethyl or bromoacetyl substituents, favoring lipid bilayer penetration .
Biological Activity
Methyl 3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate, a compound characterized by its unique structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 301.40 g/mol. The compound features a thiophene ring, sulfonamide group, and a carboxylate moiety, which contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups and specific substitutions on the phenyl ring enhance cytotoxicity .
The proposed mechanism of action for this compound involves:
- Inhibition of Angiogenesis : Similar compounds have been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis. The chick chorioallantoic membrane (CAM) assay demonstrated that related compounds effectively blocked angiogenesis in vivo .
- Induction of Apoptosis : Studies indicate that sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Sulfonamide derivatives are well-known for their antimicrobial properties. The compound's sulfonamide group may contribute to its ability to inhibit bacterial growth by interfering with folic acid synthesis. Research has shown that similar compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antitumor efficacy of sulfonamide derivatives in various cancer models. The results indicated that compounds with methyl substitutions on the phenyl ring exhibited improved activity against A-431 and Jurkat cell lines, with IC50 values significantly lower than standard treatments like doxorubicin .
Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, a series of sulfonamide boronic acids were synthesized and tested against multiple bacterial strains. The findings revealed that certain structural modifications led to enhanced inhibitory effects against β-lactamase-producing bacteria, highlighting the potential of similar compounds in combating antibiotic resistance .
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis; inhibits angiogenesis | |
| Antimicrobial | Inhibits bacterial growth; effective against Gram-positive/negative bacteria |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Key Structural Features | Activity Observed |
|---|---|---|
| Methyl-substituted phenyl derivatives | Electron-donating groups | Enhanced cytotoxicity |
| Sulfonamide derivatives | Sulfonamide group | Broad-spectrum activity |
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing Methyl 3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with a thiophene-2-carboxylate core. Key steps include:
- Sulfonylation: Introducing the sulfamoyl group via reaction with sulfonating agents (e.g., chlorosulfonic acid) under anhydrous conditions at 0–5°C to prevent side reactions .
- Amination: Coupling the sulfonated intermediate with 3,4-dimethylphenylmethylamine using a base (e.g., triethylamine) in dichloromethane at room temperature to form the sulfonamide bond .
- Esterification: Methylation of the carboxylic acid group using methanol and a catalyst (e.g., H₂SO₄) under reflux .
Optimization Tips: Control temperature rigorously during sulfonylation to avoid decomposition. Use TLC or HPLC to monitor reaction progress and ensure >95% purity before proceeding .
Advanced: How do electronic effects of substituents on the phenyl ring influence the compound’s binding affinity to biological targets?
Methodological Answer:
The 3,4-dimethylphenyl group modulates electronic density via steric and inductive effects:
- Steric Effects: Methyl groups at the 3- and 4-positions enhance hydrophobic interactions with target proteins (e.g., enzymes with aromatic binding pockets), as seen in analogous sulfonamide-thiophene derivatives .
- Electronic Effects: Electron-donating methyl groups increase electron density on the sulfamoyl nitrogen, potentially enhancing hydrogen bonding with residues like aspartate or glutamate in active sites .
Experimental Validation: Compare binding kinetics (e.g., SPR or ITC) of derivatives with substituents like -OCH₃ (electron-donating) vs. -NO₂ (electron-withdrawing) to isolate electronic contributions .
Basic: What analytical techniques are essential for confirming the compound’s structural identity and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of methyl groups (δ ~2.3 ppm for aromatic CH₃), sulfonamide (-SO₂N-, δ ~3.1 ppm), and ester carbonyl (δ ~165-170 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 365.08 (C₁₆H₁₈N₂O₄S₂) .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention time should match a certified reference standard .
Advanced: How can researchers resolve contradictions in reported reaction yields for sulfonylation steps?
Methodological Answer:
Discrepancies in yields (e.g., 60% vs. 85%) often arise from:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions vs. non-polar solvents (e.g., DCM) .
- Catalyst Purity: Trace moisture in triethylamine reduces sulfonylation efficiency. Use freshly distilled base or molecular sieves .
Resolution Strategy: Replicate reactions under inert atmosphere (N₂/Ar) with strict moisture control. Compare yields using DOE (Design of Experiments) to identify critical variables .
Basic: What safety precautions are required when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
- Storage: Store in a desiccator at 2–8°C to prevent hydrolysis of the ester group .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent environmental contamination .
Advanced: What mechanistic insights explain the compound’s inhibitory activity against carbonic anhydrase isoforms?
Methodological Answer:
The sulfamoyl group acts as a zinc-binding motif in the enzyme’s active site:
- Zinc Coordination: The sulfonamide nitrogen donates electrons to Zn²⁺, displacing the catalytic water molecule, as shown in X-ray crystallography of related compounds .
- Selectivity: Methyl substituents on the phenyl ring create steric hindrance, favoring binding to CA IX/XII (overexpressed in tumors) vs. off-target isoforms like CA II .
Validation: Perform enzyme inhibition assays (IC₅₀) with recombinant CA isoforms and correlate with molecular docking simulations .
Basic: How can researchers optimize the solubility of this compound for in vitro assays?
Methodological Answer:
- Solvent Systems: Use DMSO for stock solutions (≤10 mM) due to the compound’s low aqueous solubility. For biological assays, dilute in PBS with 0.1% Tween-80 to prevent precipitation .
- pH Adjustment: Increase solubility in neutral buffers (pH 7.4) by introducing ionizable groups (e.g., replace methyl ester with carboxylic acid) .
Advanced: What strategies mitigate degradation of the methyl ester group during long-term storage?
Methodological Answer:
- Lyophilization: Freeze-dry the compound in amber vials under argon to minimize hydrolysis .
- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/w) to prevent oxidation of the thiophene ring .
Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .
Basic: What are the computational methods for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Software Tools: Use SwissADME or ADMET Predictor to estimate logP (predicted ~2.8), permeability (Caco-2 model), and CYP450 inhibition .
- Molecular Dynamics (MD): Simulate blood-brain barrier penetration; the compound’s high polar surface area (PSA ~90 Ų) suggests limited CNS activity .
Advanced: How does the compound’s electronic structure influence its UV-Vis spectral properties?
Methodological Answer:
- Conjugation Effects: The thiophene ring and sulfamoyl group create a conjugated system, resulting in λₘₐₓ ~270 nm (π→π* transitions) .
- Solvatochromism: Shift in λₘₐₓ observed in polar solvents (e.g., λₘₐₓ increases by 10 nm in ethanol vs. hexane) due to stabilization of excited states .
Applications: Use UV-Vis spectroscopy to quantify concentration in solution (Beer-Lambert law) and monitor photodegradation under light exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
